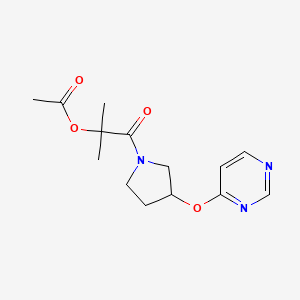
2-Methyl-1-oxo-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves understanding how the compound reacts with other substances. This can include the type of reaction, the conditions under which the reaction occurs, and the products of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves understanding the properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Potential Applications : A study by Pivazyan et al. (2019) describes the synthesis of derivatives similar to the specified compound, highlighting their potential use in stimulating plant growth. This suggests the compound's possible applications in agricultural research and development (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Synthesis Methods
- Synthesis Techniques : Research by Zhang Dan-shen (2009) focused on the synthesis of a compound closely related to 2-Methyl-1-oxo-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate. The study outlines the synthesis process, providing insights into potential methods for creating similar compounds (Zhang Dan-shen, 2009).
Antitumor and Antibacterial Activity
- Antitumor Properties : Liu et al. (2015) synthesized a series of pyrrolo[2,3-d]pyrimidines, which are structurally similar to the compound , and found them to be potential nonclassical antifolates targeting thymidylate and purine nucleotide biosynthesis, indicating their potential use in cancer research (Liu et al., 2015).
- Antibacterial Potential : Kumari et al. (2017) explored the synthesis of thieno[2,3-d]pyrimidinone derivatives, related to the compound of interest, and evaluated their antibacterial activity. This points to the potential use of such compounds in developing new antibacterial agents (Kumari, Triloknadh, Harikrishna, Vijjulatha, & Rao, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-methyl-1-oxo-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-10(18)21-14(2,3)13(19)17-7-5-11(8-17)20-12-4-6-15-9-16-12/h4,6,9,11H,5,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBYQLCMAZBEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride](/img/structure/B2375539.png)
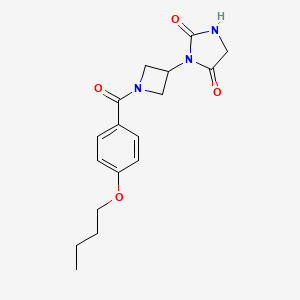
![3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2375541.png)

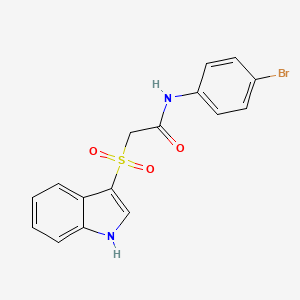
![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)
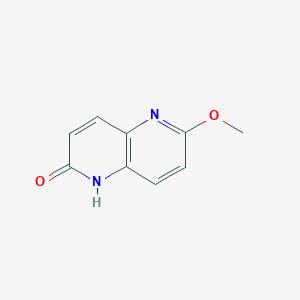
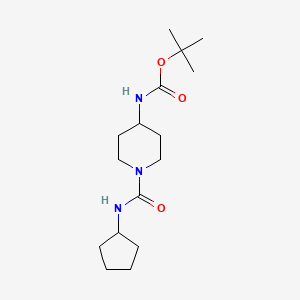


![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2375558.png)
![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)